N-cyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine
Description
N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyl group, a dimethylpyrimidinyl group, and a methylguanidine moiety
Properties
IUPAC Name |
1-cyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)-1-methylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGOWZVWHLYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N(C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl intermediate. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This is typically done through a nucleophilic substitution reaction, where the pyrimidinyl intermediate reacts with a cyclohexyl halide in the presence of a base.
Methylguanidine Formation: The final step involves the formation of the methylguanidine moiety. This can be achieved by reacting the cyclohexyl-pyrimidinyl intermediate with methyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.
Scientific Research Applications
N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
- N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-ethylguanidine
- N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-propylguanidine
Uniqueness
N-cyclohexyl-N’-(4,6-dimethyl-2-pyrimidinyl)-N-methylguanidine stands out due to its specific combination of functional groups. The presence of the cyclohexyl, dimethylpyrimidinyl, and methylguanidine moieties imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties contribute to its versatility and potential in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
